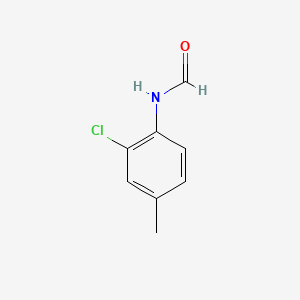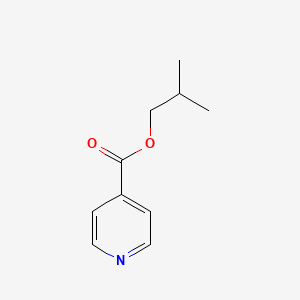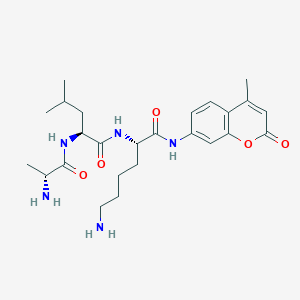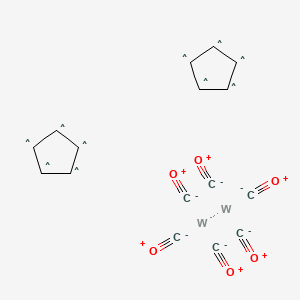
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- is an organometallic compound with the formula C12H15IrO2. This compound is known for its unique structure, which includes a pentamethylcyclopentadienyl ligand and two carbonyl groups. It is commonly used in various catalytic processes due to its stability and reactivity .
Vorbereitungsmethoden
The synthesis of Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- typically involves the reaction of iridium complexes with substituted cyclopentadienes. One common method is the reaction of iridium hydroxides with cyclopentadienyl carbinols in the presence of a non-toxic base such as cesium carbonate (Cs2CO3). This reaction proceeds via beta-carbon eliminations to yield the desired cyclopentadienyl-metal complexes . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to form iridium(I) complexes.
Substitution: The carbonyl groups can be substituted with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- exerts its effects involves the coordination of the iridium center with various ligands. This coordination allows the compound to participate in catalytic cycles, facilitating the transformation of substrates into desired products. The pentamethylcyclopentadienyl ligand stabilizes the iridium center, enhancing its reactivity and selectivity in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- can be compared with other similar compounds, such as:
Rhodium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-: Similar in structure but with rhodium instead of iridium, this compound also exhibits catalytic properties but with different reactivity and selectivity profiles.
Cobalt, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-: Another similar compound with cobalt, which has distinct catalytic applications compared to iridium and rhodium analogs.
The uniqueness of Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- lies in its high stability and reactivity, making it a valuable catalyst in various chemical transformations .
Eigenschaften
CAS-Nummer |
32660-96-1 |
|---|---|
Molekularformel |
C12H15IrO2- |
Molekulargewicht |
383.46 g/mol |
IUPAC-Name |
carbon monoxide;iridium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.2CO.Ir/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;;/q-1;;; |
InChI-Schlüssel |
ARRGSERPUWTXGO-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


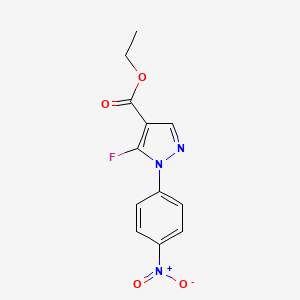
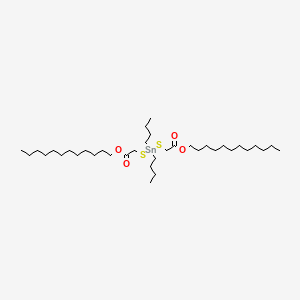
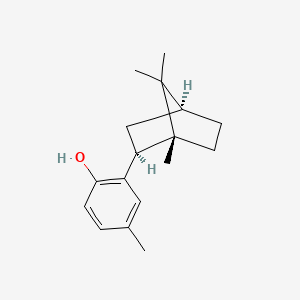
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)

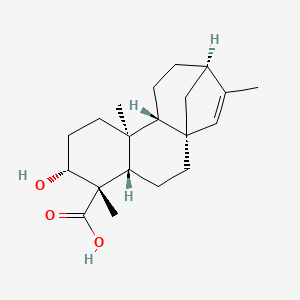
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
